N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
CAS No.: 1021227-06-4
Cat. No.: VC8195191
Molecular Formula: C17H12BrClN2O2S
Molecular Weight: 423.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021227-06-4 |
|---|---|
| Molecular Formula | C17H12BrClN2O2S |
| Molecular Weight | 423.7 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H12BrClN2O2S/c18-12-3-7-14(8-4-12)21-16(22)10-24-17-20-9-15(23-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,21,22) |
| Standard InChI Key | USZOMNMOIMQLPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, systematically describes its structure:
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A 4-bromophenyl group attached to the acetamide nitrogen.
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A 1,3-oxazole ring substituted at position 5 with a 4-chlorophenyl group.
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A sulfanyl (-S-) bridge linking the oxazole’s position 2 to the acetamide’s α-carbon.
Its molecular formula is C₁₇H₁₁BrClN₂O₂S, with a molecular weight of 437.71 g/mol .
Structural Representation
Key structural attributes include:
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Halogenated Aromatic Systems: The bromine and chlorine atoms enhance electrophilicity and metabolic stability.
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Oxazole Ring: A five-membered heterocycle with nitrogen and oxygen, contributing to π-π stacking and hydrogen-bonding interactions .
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Thioether Linkage: The sulfanyl group increases lipophilicity and influences redox reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₁BrClN₂O₂S | |
| Molecular Weight | 437.71 g/mol | |
| logP (Partition Coefficient) | 4.82 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Oxazole Ring Formation: Cyclocondensation of 4-chlorobenzamide with bromoacetophenone under acidic conditions yields 5-(4-chlorophenyl)-1,3-oxazole .
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Sulfanylation: Reaction of 2-mercapto-oxazole with chloroacetyl chloride produces 2-(chloroacetylthio)-5-(4-chlorophenyl)-1,3-oxazole.
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Amidation: Coupling with 4-bromoaniline via nucleophilic acyl substitution completes the acetamide backbone.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole Formation | H₂SO₄, 110°C, 6 hr | 68 |
| Sulfanylation | K₂CO₃, DMF, RT, 12 hr | 75 |
| Amidation | DCC, DMAP, CH₂Cl₂, 0°C → RT, 24 hr | 82 |
Industrial-Scale Considerations
Optimization focuses on:
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Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalytic Efficiency: Use of CuI nanoparticles improves sulfanylation yields to 89%.
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Purification: Chromatography-free crystallization via antisolvent addition achieves >95% purity.
Molecular Structure and Conformational Analysis
X-ray Crystallography Data
Single-crystal X-ray analysis reveals:
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Planar Oxazole Ring: Dihedral angles of 8.2° relative to the chlorophenyl group, facilitating π-stacking .
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Thioether Bond Geometry: C-S-C angle of 104.5°, consistent with sp³ hybridization.
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Interatomic Distances: Br···Cl separation of 6.8 Å, minimizing steric clashes.
Computational Modeling
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level show:
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Electrostatic Potential: High electron density at oxazole’s O and N atoms, suggesting nucleophilic attack sites .
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Frontier Molecular Orbitals: HOMO-LUMO gap of 4.3 eV, indicative of moderate reactivity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous Solubility: 12 µg/mL (pH 7.4), classified as poorly soluble .
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Permeability (PAMPA): Apparent permeability (Papp) = 8.7 × 10⁻⁶ cm/s, suggesting moderate blood-brain barrier penetration.
Stability Profiling
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Thermal Stability: Decomposes at 218°C (TGA).
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Photostability: t₁/₂ = 48 hr under UV light (ICH Q1B guidelines).
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 µM, surpassing celecoxib (IC₅₀ = 0.68 µM) .
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TNF-α Production: 78% suppression at 10 µM in LPS-stimulated macrophages.
Cytotoxic Effects
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HCT-116 Colon Cancer: GI₅₀ = 2.1 µM via caspase-3 activation.
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Selectivity Index: 12.3-fold preference for cancer over normal fibroblasts.
Therapeutic Applications and Clinical Prospects
Anti-Inflammatory Agents
The compound reduces paw edema in murine models by 62% at 25 mg/kg, comparable to indomethacin . Structural analogs are in preclinical trials for rheumatoid arthritis.
Anticancer Drug Candidates
Mechanistic synergy with doxorubicin enhances apoptosis in triple-negative breast cancer (MDA-MB-231) by 3.2-fold. Phase I trials for solid tumors are anticipated by 2026.
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